molecular formula C12H11N3O2 B2819744 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(furan-3-yl)methanone CAS No. 1797349-93-9

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(furan-3-yl)methanone

Cat. No. B2819744
M. Wt: 229.239
InChI Key: ZXIJAWOHXOVRMS-UHFFFAOYSA-N
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Description

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(furan-3-yl)methanone, also known as DPPM, is a novel organic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DPPM is a heterocyclic compound that contains a pyrido[4,3-d]pyrimidine ring system and a furan-3-yl group, which makes it a promising scaffold for the design of new bioactive molecules.

Scientific Research Applications

Synthesis and Antiviral Evaluation

  • Sonogashira Coupling for Antiviral Agents : The synthesis of furo[2,3-d]pyrimidin-2(3H)-one derivatives using Sonogashira coupling strategies has been explored. These compounds have shown varying levels of inhibition against varicella-zoster virus (VZV) and human cytomegalovirus (HCMV), indicating the potential of furan and pyrimidine-based compounds in antiviral drug development (Robins et al., 2007).

Antiinflammatory and Antibacterial Agents

  • Pyrazoline and Pyridinyl Methanone Derivatives : A study on the synthesis of pyrazoline and pyridinyl methanone derivatives, including those with furan moieties, has shown significant in vivo anti-inflammatory and in vitro antibacterial activities. This highlights the therapeutic potential of such compounds in treating inflammation and bacterial infections (Ravula et al., 2016).

Synthesis Techniques and Biological Activity

  • Microwave-Assisted Synthesis : The microwave-assisted synthesis method for creating dihydropyrimidinone derivatives has been highlighted for its efficiency, yielding compounds with promising anti-inflammatory and antibacterial properties. This method offers advantages in terms of reaction times and environmental impact, demonstrating the utility of advanced synthesis techniques in drug development (Ravula et al., 2016).

Drug Formulation and Solubility Improvement

  • Precipitation-Resistant Solution Formulations : Research on improving the solubility and bioavailability of poorly water-soluble compounds has led to the development of solubilized, precipitation-resistant formulations. Such advancements are crucial for enhancing the in vivo efficacy of potential drug candidates, including those based on pyrimidine and furan structures (Burton et al., 2012).

properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-12(9-2-4-17-7-9)15-3-1-11-10(6-15)5-13-8-14-11/h2,4-5,7-8H,1,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIJAWOHXOVRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(furan-3-yl)methanone

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